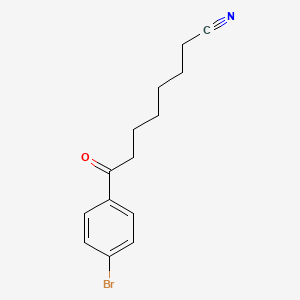

8-(4-Bromophenyl)-8-oxooctanenitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

8-(4-bromophenyl)-8-oxooctanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO/c15-13-9-7-12(8-10-13)14(17)6-4-2-1-3-5-11-16/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBLJGZBZZWAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642203 | |

| Record name | 8-(4-Bromophenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-90-0 | |

| Record name | 4-Bromo-η-oxobenzeneoctanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(4-Bromophenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Framework and Synthetic Significance Within Aryl Ketone and Nitrile Chemistry

The molecular architecture of 8-(4-Bromophenyl)-8-oxooctanenitrile is characterized by the presence of two key functional groups: an aryl ketone and a terminal nitrile, separated by a flexible seven-carbon aliphatic chain. researchgate.netresearchgate.net The aryl ketone moiety consists of a 4-bromophenyl group attached to a carbonyl carbon, while the nitrile group (-C≡N) terminates the octanenitrile (B114854) chain. This bifunctional nature is central to its synthetic utility, allowing for a diverse range of chemical transformations at either or both ends of the molecule.

The presence of the bromine atom on the phenyl ring offers a site for further functionalization through various cross-coupling reactions, such as Suzuki or Heck couplings, thereby enabling the introduction of additional molecular complexity. The ketone functionality is a versatile handle for reactions such as reductions, aldol (B89426) condensations, and the formation of heterocyclic structures. Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form nitrogen-containing heterocycles. longdom.org

The synthesis of this compound can be conceptually approached through a Friedel-Crafts acylation reaction. organic-chemistry.orguni-siegen.dekhanacademy.org This well-established method, dating back to 1877, involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. masterorganicchemistry.com In a plausible synthetic route, bromobenzene (B47551) would serve as the aromatic substrate, and a derivative of octanenitrile, such as 8-cyanooctanoyl chloride, would act as the acylating agent. Aluminum chloride (AlCl₃) is a commonly employed Lewis acid catalyst for such transformations. organic-chemistry.org The reaction proceeds via the formation of an acylium ion, which then undergoes electrophilic aromatic substitution onto the bromobenzene ring, preferentially at the para position due to steric hindrance and electronic effects of the bromine atom.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆BrNO |

| Molecular Weight | 294.19 g/mol researchgate.netrsc.org |

| CAS Number | 898766-90-0 rsc.org |

| Appearance | Inferred to be a solid at room temperature |

Role As a Key Intermediate in Complex Molecule Synthesis

The dual functionality of 8-(4-Bromophenyl)-8-oxooctanenitrile makes it a highly valuable intermediate in the construction of more complex molecules, particularly those with potential applications in medicinal chemistry and materials science. The strategic separation of the ketone and nitrile groups allows for selective and sequential reactions, providing chemists with a powerful tool for molecular design.

A significant application of keto-nitrile compounds is in the synthesis of heterocyclic systems. researchgate.net The ketone moiety can react with various dinucleophiles to form a wide array of heterocyclic rings. For instance, reaction with hydrazines can yield pyrazoles, while condensation with hydroxylamine (B1172632) can produce isoxazoles. Furthermore, the nitrile group can be a precursor to other functionalities that can then participate in cyclization reactions.

For example, the synthesis of substituted pyrimidines, a class of compounds with diverse biological activities, can be achieved through the reaction of a ketone with a nitrile-containing species in the presence of a base. researchgate.net In this context, the ketone of this compound could serve as the starting point for the construction of a pyrimidine (B1678525) ring, while the terminal nitrile could be further elaborated to introduce additional diversity into the final molecule. The bromophenyl moiety also plays a crucial role, as it is a common feature in many pharmacologically active compounds. nih.govresearchgate.net

Table 2: Potential Synthetic Applications of this compound

| Reaction Type | Reagent(s) | Resulting Structure | Potential Application |

|---|---|---|---|

| Heterocycle Synthesis | Hydrazine | Pyrazole derivative | Medicinal Chemistry |

| Heterocycle Synthesis | Hydroxylamine | Isoxazole derivative | Medicinal Chemistry |

| Cross-Coupling | Arylboronic acid, Pd catalyst | Biphenyl derivative | Materials Science, Pharmaceuticals |

| Nitrile Hydrolysis | Acid or base | Carboxylic acid derivative | Polymer Synthesis, Pharmaceuticals |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 8-(4-bromophenyl)-8-oxooctanenitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is utilized to assign every proton and carbon signal unambiguously.

Proton NMR (¹H NMR) spectroscopy provides crucial information about the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like chloroform-d (B32938) (CDCl₃) would exhibit distinct signals corresponding to the aromatic and aliphatic regions of the molecule.

The protons on the p-substituted benzene (B151609) ring are expected to appear as two distinct doublets due to the influence of the bromo and carbonyl substituents. The protons ortho to the electron-withdrawing carbonyl group would be deshielded and resonate at a lower field compared to the protons ortho to the bromine atom.

The aliphatic chain protons would present a more complex pattern of multiplets. The methylene (B1212753) group adjacent to the carbonyl group (α-protons) would be the most deshielded of the aliphatic protons, appearing as a triplet. The methylene group adjacent to the nitrile group (ω-protons) would also be deshielded, but to a lesser extent, and would also likely appear as a triplet. The remaining methylene groups in the center of the alkyl chain would resonate as a series of overlapping multiplets at higher fields.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | Doublet | 2H | Aromatic (Ha) |

| ~7.65 | Doublet | 2H | Aromatic (Hb) |

| ~2.95 | Triplet | 2H | -CH₂-C=O |

| ~2.35 | Triplet | 2H | -CH₂-CN |

| ~1.70 | Multiplet | 2H | Aliphatic |

| ~1.60 | Multiplet | 2H | Aliphatic |

| ~1.40 | Multiplet | 2H | Aliphatic |

Note: Predicted chemical shifts are estimates and may vary slightly from experimental values.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal in the broadband proton-decoupled ¹³C NMR spectrum.

The carbonyl carbon is expected to be the most downfield signal, typically appearing in the range of 190-200 ppm. The carbon of the nitrile group would resonate at a characteristic chemical shift of approximately 119-121 ppm. The aromatic carbons would show four distinct signals due to the p-substitution pattern, with the carbon attached to the bromine atom and the carbon attached to the carbonyl group having characteristic chemical shifts. The aliphatic methylene carbons would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~198.0 | C=O |

| ~136.0 | Aromatic C-Br |

| ~132.0 | Aromatic CH |

| ~130.0 | Aromatic CH |

| ~128.0 | Aromatic C-C=O |

| ~120.0 | C≡N |

| ~43.0 | -CH₂-C=O |

| ~28.5 | Aliphatic CH₂ |

| ~28.0 | Aliphatic CH₂ |

| ~25.0 | Aliphatic CH₂ |

| ~24.0 | Aliphatic CH₂ |

| ~17.0 | -CH₂-CN |

Note: Predicted chemical shifts are estimates and may vary slightly from experimental values.

To definitively assign all proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, this experiment would show cross-peaks connecting the adjacent methylene groups in the aliphatic chain, allowing for a sequential walk along the chain to confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to. This technique is crucial for assigning the carbon signals of the protonated carbons in the molecule by linking them to their already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This long-range correlation is vital for establishing the connectivity between different functional groups. For instance, HMBC would show correlations from the α-protons of the aliphatic chain to the carbonyl carbon and the aromatic carbons, and from the aromatic protons to the carbonyl carbon, thus confirming the link between the bromophenyl group and the octanenitrile (B114854) chain.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₄H₁₆BrNO), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of the bromine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary to create an aerosol of charged droplets. This method typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to its distinct structural features: the aromatic ring, the ketone, and the nitrile group.

The most prominent and diagnostically useful peaks are expected to be the stretching vibrations of the carbonyl (C=O) and nitrile (C≡N) groups. The carbonyl group of the aromatic ketone will likely show a strong absorption band in the region of 1680-1700 cm⁻¹. The conjugation of the ketone with the phenyl ring typically lowers the stretching frequency compared to a simple aliphatic ketone.

The nitrile functional group is characterized by a sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹. This peak is often in a relatively clear region of the spectrum, making it a reliable indicator of the presence of the nitrile moiety.

Further characteristic absorptions include those from the C-H bonds of the aromatic ring, which are expected to appear above 3000 cm⁻¹, and the C-H bonds of the aliphatic octanenitrile chain, which will produce strong absorptions in the 2850-2960 cm⁻¹ region. The carbon-carbon stretching vibrations of the p-substituted aromatic ring will likely be observed in the 1400-1600 cm⁻¹ range. The presence of the bromine atom on the phenyl ring may also give rise to a characteristic absorption in the lower frequency "fingerprint" region of the spectrum.

Table 1: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3100-3000 | Aromatic C-H | Stretching vibration |

| ~2960-2850 | Aliphatic C-H | Stretching vibrations |

| ~2240 | C≡N (Nitrile) | Stretching vibration |

| ~1685 | C=O (Aromatic Ketone) | Stretching vibration |

| ~1600-1400 | Aromatic C=C | Ring stretching vibrations |

| Below 1000 | C-Br | Stretching vibration |

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for separating the components of a mixture, allowing for the assessment of purity and the monitoring of reaction progress. For a compound like this compound, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) provides a comprehensive analytical workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution separation technique ideal for the analysis of non-volatile and thermally sensitive compounds. For the purity determination of this compound, a reversed-phase HPLC method would be most suitable. In this mode, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase.

A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and any potential impurities with varying polarities. Detection is typically achieved using a UV detector set at a wavelength where the 4-bromobenzoyl chromophore absorbs strongly, for instance, around 254 nm. The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity.

Table 3: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound should be sufficiently volatile for GC analysis, possibly at elevated temperatures.

In the gas chromatograph, the compound would be separated from any volatile impurities based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural confirmation.

Key fragments for this compound would be expected to arise from the cleavage of the bonds adjacent to the carbonyl group. This could lead to the formation of the 4-bromobenzoyl cation (m/z 183/185, due to the isotopic distribution of bromine) and fragments corresponding to the octanenitrile chain. The molecular ion peak, if observed, would appear at m/z 293/295.

Table 4: Predicted Key Mass Fragments in the GC-MS Analysis of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 293/295 | Molecular ion [M]⁺ |

| 183/185 | [Br-C₆H₄-CO]⁺ |

| 155/157 | [Br-C₆H₄]⁺ |

| 111 | [M - Br-C₆H₄-CO]⁺ |

Thin-Layer Chromatography (TLC) in Method Development

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is invaluable for monitoring the progress of a chemical reaction and for the initial development of separation methods. For this compound, a silica (B1680970) gel plate would be used as the stationary phase, and a mobile phase of intermediate polarity would be chosen to achieve good separation.

A common mobile phase for compounds of this nature would be a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. By testing different ratios of these solvents, an optimal mobile phase can be identified that provides a retention factor (Rf) value for the target compound ideally between 0.3 and 0.7, allowing for clear separation from both more polar and less polar impurities. Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) due to the aromatic chromophore, or by using chemical staining agents.

Table 5: Example TLC Systems for Monitoring Reactions Involving this compound

| Stationary Phase | Mobile Phase (Solvent System) | Visualization |

| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | UV light (254 nm) |

| Silica Gel 60 F₂₅₄ | Dichloromethane | UV light (254 nm) |

| Silica Gel 60 F₂₅₄ | Toluene:Acetone (e.g., 9:1 v/v) | UV light (254 nm) |

Computational Chemistry and Theoretical Investigations of 8 4 Bromophenyl 8 Oxooctanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

There are no published studies detailing the electronic structure and reactivity of 8-(4-Bromophenyl)-8-oxooctanenitrile through quantum chemical calculations.

Density Functional Theory (DFT) Studies

No specific Density Functional Theory (DFT) studies on this compound have been found in the scientific literature. DFT is a powerful computational method used to investigate the electronic structure of many-body systems, which could provide valuable insights into the molecule's geometry, stability, and electronic properties. espublisher.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Similarly, a Frontier Molecular Orbital (FMO) analysis of this compound is not available in the current body of scientific research. FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and its interactions in chemical reactions. youtube.comresearchgate.netgrafiati.com The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. espublisher.comnih.gov

Molecular Modeling and Conformational Analysis

No dedicated molecular modeling or conformational analysis studies for this compound have been published. Such studies would be instrumental in determining the molecule's preferred three-dimensional structures, which significantly influence its physical and chemical properties.

Prediction of Spectroscopic Parameters via Computational Methods

There is no evidence of computational methods being employed to predict the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) of this compound. Computational spectroscopy is a valuable tool for complementing experimental data and aiding in structural elucidation.

Reaction Mechanism Elucidation through Computational Transition State Analysis

The scientific literature lacks any computational studies on the reaction mechanisms involving this compound. Computational transition state analysis is a fundamental approach to understanding the energetics and pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. nih.govpku.edu.cnmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks (Excluding Biological Activity Data)

No theoretical Quantitative Structure-Activity Relationship (QSAR) frameworks have been developed specifically for this compound, excluding biological activity data. QSAR models are mathematical relationships that correlate the chemical structure of a compound with its properties. nih.govslideshare.netexcli.deresearchgate.netmdpi.com Developing a QSAR framework for this compound could help in predicting its physicochemical properties based on its molecular descriptors.

Applications As a Versatile Synthetic Building Block in Advanced Organic Synthesis

Precursor for Pharmaceutical Intermediates

The unique structural framework of 8-(4-Bromophenyl)-8-oxooctanenitrile makes it an attractive precursor for the synthesis of complex pharmaceutical intermediates. The bromophenyl moiety is a common feature in many biologically active compounds and can participate in various cross-coupling reactions to build molecular complexity. organic-chemistry.orglibretexts.orgsemanticscholar.org Furthermore, the oxooctanenitrile chain is particularly relevant in the development of certain classes of therapeutic agents, such as histone deacetylase (HDAC) inhibitors.

HDAC inhibitors often feature a common pharmacophore model consisting of a cap group, a linker, and a zinc-binding group. libretexts.orglumenlearning.comchemistrysteps.com Natural HDAC inhibitors like HC toxin and apicidin (B1684140) contain a (2S)-amino-8-oxo-decanoic acid (Aoda) moiety, which highlights the significance of long-chain keto-acid structures in achieving biological activity. libretexts.org The 8-oxo-octanenitrile chain in the title compound can be readily converted to an 8-oxooctanoic acid derivative, mimicking the linker and part of the cap region of these inhibitors. organic-chemistry.org This positions this compound as a key building block for creating libraries of potential HDAC inhibitors, where the bromophenyl group can be further modified to explore structure-activity relationships. libretexts.orglookchem.com

Scaffold for Novel Materials Development

In materials science, the properties of polymers are significantly influenced by the functional groups present in the monomer units. The incorporation of nitrile (-C≡N) groups into polymer backbones is a known strategy to enhance thermal stability and other physicochemical properties. For instance, poly(ether nitrile ketone) (PENK) copolymers exhibit high tensile strength and improved crystallinity, making them suitable for high-performance engineering applications.

This compound possesses both a ketone and a nitrile functionality, making it a promising candidate as a monomer or a modifying agent in polymer synthesis. The polar nitrile group can improve solvent resistance and increase the glass transition temperature (Tg) of polymers. The ketone group offers a reactive site for cross-linking or for post-polymerization modification to attach other functional moieties. The presence of the bromophenyl group also opens avenues for creating flame-retardant materials or for surface modification through reactions like palladium-catalyzed coupling. This combination of functional groups allows the molecule to act as a versatile scaffold for developing advanced polymers with tailored thermal, mechanical, and chemical properties.

Derivatization to Related Oxo-octanenitrile and Octanoic Acid Derivatives

The nitrile and ketone groups in this compound are amenable to a wide range of chemical transformations, allowing for its derivatization into various related compounds.

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. This reaction can be performed under either acidic or basic conditions. organic-chemistry.org

Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. A weak nucleophile like water can then attack this carbon, leading to the formation of an amide intermediate after tautomerization. Continued heating in the aqueous acid hydrolyzes the amide to the corresponding carboxylic acid, 8-(4-Bromophenyl)-8-oxooctanoic acid. organic-chemistry.org

Alternatively, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. This also proceeds through an amide intermediate, which is subsequently hydrolyzed to a carboxylate salt. Acidification of the reaction mixture then yields the final carboxylic acid product.

Table 1: General Conditions for Nitrile Hydrolysis

| Condition | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Acid-Catalyzed | H₂O, H₂SO₄ or HCl, Heat | Amide | Carboxylic Acid |

| Base-Catalyzed | 1. NaOH or KOH, H₂O, Heat 2. H₃O⁺ | Amide/Carboxylate | Carboxylic Acid |

The synthesis of N-hydroxyamides (hydroxamic acids) from nitriles can be achieved through reaction with hydroxylamine (B1172632) (NH₂OH). This conversion is significant as the hydroxamic acid functional group is a key zinc-binding motif in many HDAC inhibitors. libretexts.orgchemistrysteps.com

The reaction involves the nucleophilic addition of hydroxylamine to the nitrile carbon. The resulting intermediate, an amidoxime (B1450833), is a tautomer of the desired N-hydroxyamide. The reaction conditions, such as solvent and temperature, can influence the reaction rate and the formation of byproducts like amides. For instance, studies on the reaction between nitriles and hydroxylamine have been conducted in various solvents, including alcohols and ionic liquids, to optimize the selective formation of the desired amidoxime product. This method provides a direct pathway to synthesize 8-(4-bromophenyl)-N-hydroxy-8-oxooctanamide, a molecule with significant potential for biological screening.

Table 2: Summary of Compound Names

| Systematic Name |

|---|

| This compound |

| 8-(4-Bromophenyl)-8-oxooctanoic acid |

| 8-(4-bromophenyl)-N-hydroxy-8-oxooctanamide |

Future Research Avenues and Emerging Methodologies for 8 4 Bromophenyl 8 Oxooctanenitrile

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of 8-(4-bromophenyl)-8-oxooctanenitrile and related compounds often relies on classical methods that may involve harsh reaction conditions, stoichiometric reagents, and significant waste generation. Future research will likely prioritize the development of more eco-friendly and economically viable synthetic strategies.

Key areas of investigation will include:

Catalytic C-H Activation: Direct functionalization of C-H bonds to introduce the octanenitrile (B114854) chain onto a bromophenyl precursor could offer a more atom-economical approach compared to traditional cross-coupling reactions.

Greener Reaction Media: Replacing conventional organic solvents with more sustainable alternatives such as water, supercritical fluids, or bio-based solvents will be a critical step towards reducing the environmental impact of the synthesis.

Energy Efficiency: The adoption of microwave-assisted or photo-catalyzed reactions could significantly reduce reaction times and energy consumption.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic C-H Activation | Higher atom economy, reduced waste | Development of selective and robust catalysts |

| Greener Solvents | Reduced environmental impact, improved safety | Solvent screening, reaction optimization in new media |

| Microwave/Photo-catalysis | Faster reaction rates, lower energy use | Catalyst design, understanding reaction mechanisms |

Exploration of Novel Reactivity Patterns

The dual functionality of this compound provides a rich platform for exploring novel chemical transformations. Future studies will likely focus on leveraging the interplay between the ketone, nitrile, and bromophenyl groups to access new molecular architectures.

Potential areas of exploration include:

Intramolecular Cyclizations: Designing conditions to promote intramolecular reactions between the nitrile and ketone functionalities could lead to the synthesis of novel heterocyclic compounds.

Domino Reactions: Developing one-pot multi-component reactions where this compound acts as a key building block could streamline the synthesis of complex molecules.

Selective Transformations: Investigating reagents and catalysts that can selectively target one functional group while leaving the others intact will be crucial for its use as a versatile synthetic intermediate.

Advanced Characterization Techniques and Data Analysis

A comprehensive understanding of the structure, properties, and behavior of this compound requires the application of sophisticated analytical techniques. While standard methods like NMR and IR spectroscopy provide basic structural information, future research will benefit from more advanced characterization.

| Technique | Information Gained | Potential Application |

| 2D NMR (COSY, HMBC, HSQC) | Detailed structural connectivity and assignment | Unambiguous structure elucidation of reaction products |

| X-ray Crystallography | Precise 3D molecular structure | Understanding solid-state packing and intermolecular interactions |

| High-Resolution Mass Spectrometry | Accurate mass and elemental composition | Confirmation of product identity and impurity profiling |

Advanced data analysis, including the use of computational chemistry to correlate experimental data with theoretical models, will further enhance the understanding of this compound's properties.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability. nih.gov For the synthesis and derivatization of this compound, these technologies could be particularly beneficial.

Improved Safety: Flow reactors allow for the use of hazardous reagents and intermediates in small, controlled volumes, minimizing the risk of accidents. nih.gov

Enhanced Efficiency: The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow system can lead to higher yields and purities. nih.gov

Automated Optimization: Automated synthesis platforms can rapidly screen a wide range of reaction conditions to identify the optimal parameters for a given transformation.

The integration of these technologies could accelerate the discovery of new reactions and the development of optimized synthetic routes for this compound and its derivatives.

Theoretical Advancements in Predicting Reactivity and Selectivity

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. For this compound, these approaches can provide valuable insights into its reactivity and guide experimental design.

Key areas for theoretical investigation include:

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of known and potential reactions, helping to rationalize observed outcomes and predict new reactivity.

Predicting Selectivity: Computational models can be employed to predict the chemo-, regio-, and stereoselectivity of reactions involving this compound, aiding in the design of more selective synthetic methods.

In Silico Screening: Virtual screening of potential catalysts and reaction conditions can help to prioritize experiments and accelerate the discovery process.

By combining theoretical predictions with experimental validation, researchers can gain a deeper understanding of the fundamental principles governing the chemistry of this compound and unlock its full potential in chemical synthesis.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 8-(4-Bromophenyl)-8-oxooctanenitrile to improve yield and purity?

- Methodological Answer :

- Step 1 : Use a Friedel-Crafts acylation reaction to introduce the 4-bromophenyl group to a pre-functionalized octanenitrile backbone. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 8:2).

- Step 2 : Optimize reaction conditions by varying catalysts (e.g., AlCl₃ vs. FeCl₃) and reaction times (6–24 hours) to minimize side products like over-oxidized derivatives .

- Step 3 : Purify via column chromatography (silica gel, gradient elution with hexane:acetone 9:1 → 7:3) and confirm purity via HPLC (>95% by area) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm, doublet for para-substituted bromophenyl) and ketone protons (δ 2.5–3.0 ppm).

- ¹³C NMR : Confirm nitrile (δ ~115–120 ppm) and ketone carbonyl (δ ~200 ppm) groups.

- IR Spectroscopy : Detect C≡N stretch (~2240 cm⁻¹) and ketone C=O stretch (~1680 cm⁻¹).

- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ at m/z 297 (C₁₄H₁₅BrNO⁺) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors during synthesis or purification.

- Waste Disposal : Collect nitrile-containing waste separately and neutralize with alkaline permanganate before disposal .

Q. How does the solubility profile of this compound influence solvent selection for reactions?

- Methodological Answer :

- High Solubility : Polar aprotic solvents (e.g., DMF, DMSO) at 25°C (50–100 mg/mL).

- Limited Solubility : Non-polar solvents (e.g., hexane, toluene) require heating (60–80°C) for dissolution.

- Crystallization : Use ethanol/water mixtures (7:3) to recrystallize and obtain high-purity crystals .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Electrophilicity : The ketone group activates the α-carbon for nucleophilic attack, while the electron-withdrawing nitrile stabilizes transition states.

- Computational Studies : Perform DFT calculations (e.g., Gaussian 16) to map charge distribution and predict reaction pathways .

- Experimental Validation : Use deuterated analogs to track kinetic isotope effects in nucleophilic substitutions .

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- X-ray Diffraction : Compare unit cell parameters (e.g., space group P2₁/c) with literature values. Address discrepancies via Hirshfeld surface analysis to identify packing interactions .

- Dynamic NMR : Investigate conformational flexibility in solution to explain solid-state vs. solution-phase structural differences .

Q. What strategies mitigate side reactions during functionalization of the nitrile group in this compound?

- Methodological Answer :

- Protection-Deprotection : Temporarily convert nitrile to an amide (e.g., using H₂SO₄/H₂O) to prevent undesired cyclization during ketone modifications.

- Catalytic Control : Use Pd/Cu catalysts for selective cyano-group transformations (e.g., Sonogashira coupling) without affecting the ketone .

Q. How do steric and electronic effects influence the biological activity of this compound analogs?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substituents at the phenyl ring (e.g., -Cl, -NO₂) and measure IC₅₀ values in cytotoxicity assays.

- Molecular Docking : Simulate binding interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。